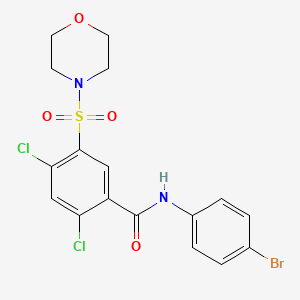
N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide
描述
N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide, also known as BAY 73-6691, is a potent and selective inhibitor of the soluble guanylate cyclase (sGC) enzyme. It is a small molecule drug that has shown great potential in the treatment of various diseases such as pulmonary hypertension, heart failure, and sickle cell disease.
作用机制
N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691 works by inhibiting the sGC enzyme, which is responsible for the production of cGMP. By inhibiting sGC, N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691 increases the levels of cGMP, which in turn activates protein kinase G (PKG) and leads to the relaxation of smooth muscles in the blood vessels. This results in vasodilation and a reduction in blood pressure.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of cGMP in the blood vessels, which leads to vasodilation and a reduction in blood pressure. N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691 has also been shown to improve cardiac function and reduce mortality in animal models of heart failure. In addition, N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691 has been shown to reduce inflammation and oxidative stress, which are important factors in the development of various diseases.
实验室实验的优点和局限性
N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691 also has some limitations. It is a potent inhibitor of sGC, which means that it may have off-target effects. In addition, N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691 has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
未来方向
There are several future directions for the study of N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691. One direction is the further optimization of its synthesis and purification methods to increase its yield and purity. Another direction is the study of its safety and efficacy in humans, particularly in the treatment of pulmonary hypertension, heart failure, and sickle cell disease. In addition, further studies are needed to explore the potential of N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691 in the treatment of other diseases such as cancer, diabetes, and Alzheimer's disease. Finally, the development of new sGC inhibitors with improved selectivity and potency may lead to the discovery of new drugs with even greater therapeutic potential.
科学研究应用
N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691 has been extensively studied for its potential therapeutic applications. It has shown great promise in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691 works by increasing the levels of cyclic guanosine monophosphate (cGMP), a signaling molecule that relaxes the smooth muscles in the blood vessels, thereby reducing blood pressure.
In addition to pulmonary hypertension, N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691 has also been studied for its potential in the treatment of heart failure. It has been shown to improve cardiac function and reduce mortality in animal models of heart failure. N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691 has also been studied for its potential in the treatment of sickle cell disease, a genetic disorder that affects the red blood cells.
属性
IUPAC Name |
N-(4-bromophenyl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrCl2N2O4S/c18-11-1-3-12(4-2-11)21-17(23)13-9-16(15(20)10-14(13)19)27(24,25)22-5-7-26-8-6-22/h1-4,9-10H,5-8H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUUAEFHPADFBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC=C(C=C3)Br)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrCl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]acetamide](/img/structure/B3570101.png)

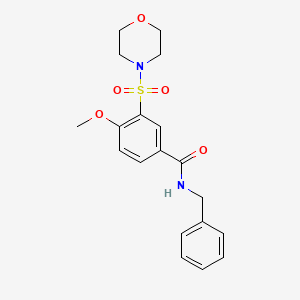
![4-({[5-(anilinocarbonyl)-2-chlorophenyl]sulfonyl}amino)benzoic acid](/img/structure/B3570119.png)
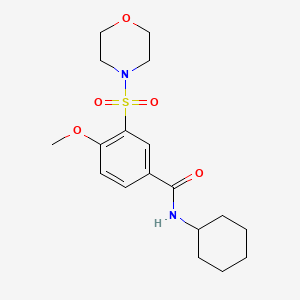
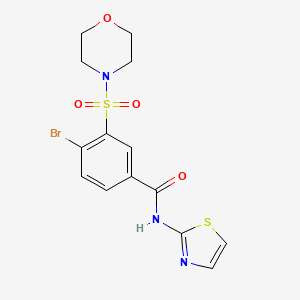
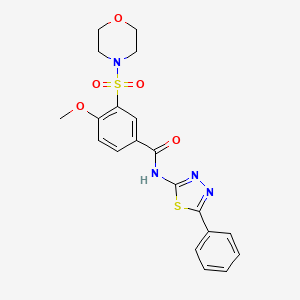
![N,N-diethyl-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B3570154.png)
![3-[(diethylamino)sulfonyl]-4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3570168.png)
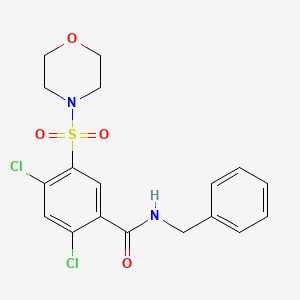

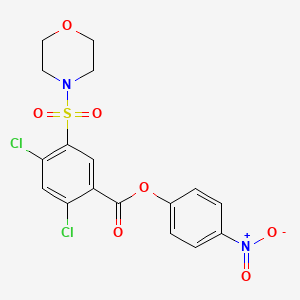
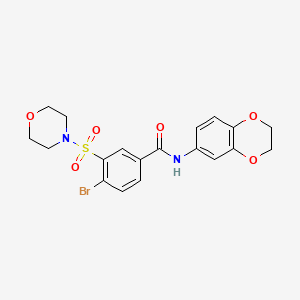
![3-[(diethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3570207.png)